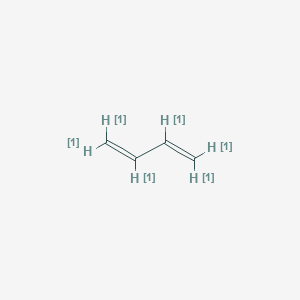

1,3-Butadiene, hexadeutero-, trans-

Description

The Role of Isotopic Substitution in Chemical Investigations

Isotopic substitution, particularly the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a cornerstone of mechanistic and structural chemistry. libretexts.org This technique hinges on the fact that isotopes of an element, while possessing the same number of protons and electrons, differ in their number of neutrons and, consequently, their atomic mass. libretexts.org This mass difference, though electronically neutral, significantly influences the vibrational frequencies of chemical bonds. sustainability-directory.com

The substitution of hydrogen with deuterium in a molecule like 1,3-butadiene (B125203) to form trans-1,3-butadiene-d6 leads to a notable decrease in the vibrational frequencies of the carbon-deuterium (C-D) bonds compared to the carbon-hydrogen (C-H) bonds. sustainability-directory.com This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point vibrational energies between the isotopically substituted molecules. numberanalytics.com By analyzing the changes in reaction rates or spectroscopic signatures upon deuteration, researchers can pinpoint which bonds are broken or formed during a reaction's rate-determining step and gain a deeper understanding of the transition state's structure. numberanalytics.comwikipedia.org

Beyond reaction kinetics, isotopic labeling is invaluable in spectroscopic analyses. Techniques like infrared (IR), Raman, and inelastic neutron scattering (INS) spectroscopy are profoundly sensitive to isotopic changes. tandfonline.com The altered vibrational modes of the deuterated compound provide a unique spectral fingerprint, aiding in the definitive assignment of vibrational bands. tandfonline.comacs.org For instance, the study of trans-1,3-butadiene-d6 alongside its non-deuterated counterpart has been instrumental in refining the force fields used in computational models, leading to more accurate predictions of molecular properties. acs.orgacs.org

Conformational Isomerism and Stereochemical Significance of trans-1,3-Butadiene

1,3-Butadiene is a classic example of a molecule exhibiting conformational isomerism due to rotation around its central carbon-carbon single bond. aklectures.com This rotation gives rise to different spatial arrangements of the atoms, known as conformers. chegg.com The two primary conformers of 1,3-butadiene are the s-trans and the s-cis (or gauche) forms. aklectures.com

The s-trans conformation, where the two vinyl groups are on opposite sides of the central C-C bond, is the most stable and lowest-energy form. tandfonline.comaklectures.com In contrast, the s-cis conformation, with the vinyl groups on the same side, is higher in energy. aklectures.com Computational studies have indicated that the planar s-cis form is actually a transition state for the interconversion between two non-planar gauche isomers, which are the second most stable conformers. comporgchem.comacs.org The energy difference between the s-trans and gauche conformers is relatively small, allowing for the existence of a mixture of conformers at room temperature. tandfonline.com

The stereochemistry of 1,3-butadiene and its metabolites is of significant interest, particularly in the context of its biological activity. nih.gov The spatial arrangement of the molecule influences how it interacts with enzymes and other biological molecules. For example, the metabolism of 1,3-butadiene can lead to the formation of various epoxide metabolites, and the stereochemistry of these metabolites can affect their biological and toxicological properties. nih.gov While the focus of this article is on the fundamental chemical properties of trans-1,3-butadiene-d6, it is important to recognize that the stereochemical principles governing its conformation have broader implications in fields like toxicology and drug metabolism. nih.gov

Research Findings and Data

The study of trans-1,3-butadiene and its deuterated isotopomers has yielded a wealth of spectroscopic and structural data. The analysis of vibrational spectra, in particular, has been a key area of research.

Vibrational Frequencies

The vibrational frequencies of trans-1,3-butadiene and its fully deuterated analog, trans-1,3-butadiene-d6, have been extensively studied using techniques like infrared and Raman spectroscopy. The table below presents a selection of experimentally observed and calculated fundamental vibrational frequencies for these molecules. The differences in frequencies upon deuteration are a direct consequence of the increased mass of deuterium compared to hydrogen.

| Vibrational Mode Description | trans-1,3-Butadiene (cm⁻¹) | trans-1,3-Butadiene-d6 (cm⁻¹) |

| CH₂ a-stretch | 3100.3 | ~2300 |

| CH stretch | 3013.0 | ~2250 |

| C=C stretch | 1643.9 | ~1580 |

| CH₂ scissor | 1440.8 | ~1050 |

| C-C stretch | 1203.0 | ~1150 |

| CH₂ wag | 908.0 | ~750 |

| C-C torsion | 162.5 | ~140 |

Note: The frequencies for the deuterated species are approximate and serve to illustrate the general shift upon isotopic substitution. Precise values can be found in specialized spectroscopic literature. acs.org

Structural Parameters

High-resolution spectroscopic techniques have enabled the precise determination of the geometric parameters of trans-1,3-butadiene. These experimental findings are often complemented and refined by high-level quantum chemical calculations.

| Bond/Angle | Experimental Value | Calculated Value |

| C=C Bond Length | 1.341 Å | 1.339 Å |

| C-C Bond Length | 1.467 Å | 1.463 Å |

| C-H Bond Length (avg.) | 1.085 Å | 1.086 Å |

| C=C-C Angle | 123.3° | 123.5° |

| C=C-H Angle (avg.) | 121.5° | 121.4° |

Note: These values represent a consensus from various experimental and computational studies. comporgchem.com

Structure

3D Structure

Properties

CAS No. |

1441-56-1 |

|---|---|

Molecular Formula |

C4H6 |

Molecular Weight |

60.13 g/mol |

IUPAC Name |

1,1,2,3,4,4-hexadeuteriobuta-1,3-diene |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1D2,2D2,3D,4D |

InChI Key |

KAKZBPTYRLMSJV-UFSLNRCZSA-N |

SMILES |

C=CC=C |

Isomeric SMILES |

[2H]C(=C([2H])C(=C([2H])[2H])[2H])[2H] |

Canonical SMILES |

C=CC=C |

Pictograms |

Flammable; Compressed Gas; Health Hazard |

Related CAS |

29989-19-3 |

Origin of Product |

United States |

Synthesis and Isotopic Characterization Methodologies for Trans 1,3 Butadiene, Hexadeutero

Catalytic Deuteration Routes for High Isotopic Purity

The synthesis of trans-1,3-Butadiene, hexadeutero- (d6-butadiene) with high isotopic purity often involves the catalytic deuteration of a suitable precursor. One common strategy is the reduction of 1,3-butadiyne (B1212363) with deuterium (B1214612) gas (D2) in the presence of a selective catalyst. The choice of catalyst is critical to ensure high isotopic incorporation and to control the stereochemistry of the resulting double bonds, favoring the trans isomer.

Another approach involves the deuteration of a pre-existing butadiene molecule through isotope exchange reactions. However, achieving complete and specific deuteration via this method can be challenging. Therefore, synthetic routes starting from smaller, fully deuterated building blocks or the catalytic deuteration of a suitable unsaturated precursor are generally preferred for obtaining high isotopic enrichment.

For instance, the use of specific transition metal catalysts, such as those based on palladium or platinum, can facilitate the addition of deuterium across the triple bonds of 1,3-butadiyne. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to maximize the yield of the desired trans-1,3-Butadiene, hexadeutero- and minimize the formation of partially deuterated or isomeric impurities.

Spectroscopic Verification of Deuterium Incorporation

Following synthesis, the verification of deuterium incorporation and the determination of isotopic purity are essential steps. This is primarily achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Raman spectroscopy being particularly powerful tools.

Raman Spectroscopy: Gas-phase Raman spectroscopy is a valuable technique for characterizing deuterated butadiene. researchgate.net The vibrational frequencies of the molecule are sensitive to the mass of the constituent atoms. The substitution of hydrogen with deuterium leads to significant shifts in the Raman bands corresponding to C-H stretching, bending, and wagging modes. By comparing the Raman spectrum of the synthesized compound with that of the non-deuterated (d0) 1,3-butadiene (B125203), the extent of deuterium incorporation can be confirmed. For example, the gas-phase Raman spectra of 1,3-butadiene and its d6 isotopologue have been recorded and analyzed, providing detailed information on their vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable tool for isotopic characterization. In ¹H NMR spectroscopy, the absence of signals in the regions typically associated with vinyl protons confirms the successful replacement of hydrogen with deuterium. For a fully deuterated compound like trans-1,3-Butadiene, hexadeutero-, the ¹H NMR spectrum would ideally show no proton signals. Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing information about their chemical environment and confirming their presence in the molecule. The use of deuterated solvents is standard in NMR to avoid solvent interference with the sample's spectrum.

Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the molecular weight of the compound. For trans-1,3-Butadiene, hexadeutero-, the molecular weight will be higher than that of its non-deuterated counterpart due to the six deuterium atoms. This mass difference allows for the clear distinction between the deuterated and non-deuterated species and can be used to quantify the isotopic purity. nih.govnist.gov

The combination of these spectroscopic methods provides a comprehensive and reliable characterization of trans-1,3-Butadiene, hexadeutero-, ensuring its suitability for use in sensitive scientific applications.

Advanced Spectroscopic Investigations of Trans 1,3 Butadiene, Hexadeutero

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for investigating the molecular structure and bonding of trans-1,3-butadiene-d6. dtu.dkyoutube.com These methods probe the quantized vibrational energy levels of the molecule. While IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations leading to a change in the dipole moment, Raman spectroscopy observes the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule. youtube.comyoutube.com The combined use of both techniques provides a more complete picture of the vibrational modes, as some modes may be active in one technique but not the other, or display different intensities. dtu.dk

The vibrational spectrum of trans-1,3-butadiene-d6 is rich and complex, with 3N-6 = 30 fundamental vibrational modes for this non-linear molecule. These modes are distributed among the symmetry species of the C2h point group. The analysis of the infrared and Raman spectra allows for the assignment of these fundamental frequencies. nih.gov

Quantum-chemical force fields, often calculated using methods like B3LYP and MP2, are instrumental in predicting and assigning these vibrational modes. nih.gov These theoretical calculations, when scaled with experimental data from various isotopomers including C4D6, lead to a refined understanding of the molecular force field. nih.gov For instance, the C-D stretching vibrations (ν(CD)) in hexadeuterobutadiene appear at significantly lower frequencies compared to the C-H stretches in the parent molecule, providing a clear spectral window for their study. nih.gov

Overtones, which arise from transitions from the ground vibrational state to the second or higher excited vibrational levels (v=0 → v>1), are also observed in the spectra, although typically with much lower intensity than fundamental transitions. libretexts.orgyoutube.com Combination bands, resulting from the simultaneous excitation of two or more different vibrations, further contribute to the complexity of the spectrum. youtube.com

Table 1: Selected Fundamental Vibrational Frequencies of trans-1,3-Butadiene, hexadeutero-

| Vibrational Mode Description | Frequency (cm⁻¹) | Symmetry | IR/Raman Activity |

|---|---|---|---|

| CD₂ symmetric stretch | ~2230 | Ag | Raman |

| CD₂ asymmetric stretch | ~2320 | Bu | IR |

| C=C symmetric stretch | ~1530 | Ag | Raman |

| C-C stretch | ~870 | Ag | Raman |

| CD₂ scissoring | ~1050 | Ag, Bu | Raman, IR |

| CD₂ wagging | ~750 | Au, Bg | IR, Raman (inactive) |

| CD₂ twisting | ~650 | Au, Bg | IR, Raman (inactive) |

| CD₂ rocking | ~900 | Au, Bg | IR, Raman (inactive) |

| CCC deformation | ~400 | Ag | Raman |

Note: The frequencies presented are approximate and can vary based on the specific experimental conditions and theoretical models used for their assignment. The symmetry and activity are based on the C2h point group.

High-resolution rotational-vibrational spectroscopy provides exceptionally detailed information about the molecule's structure and dynamics. By resolving the rotational fine structure within a vibrational band, it is possible to determine rotational constants with high precision. uni-koeln.de These constants are inversely proportional to the moments of inertia of the molecule, and their analysis yields accurate molecular geometries, including bond lengths and angles.

For trans-1,3-butadiene-d6, such high-resolution studies, often carried out in the gas phase, allow for the determination of centrifugal distortion constants and vibration-rotation interaction constants (alpha constants). nih.gov These parameters describe how the rotational constants change with vibrational state and how the molecule distorts as it rotates. The experimental data from these analyses serve as a stringent test for theoretical models of the molecule's potential energy surface.

The vibrational spectra of polyatomic molecules like trans-1,3-butadiene-d6 are often complicated by anharmonicity, which is the deviation of the molecular potential energy from the simple harmonic oscillator model. libretexts.org Anharmonicity is responsible for the appearance of overtones and combination bands and also leads to phenomena such as Fermi resonance. nih.govwikipedia.org

Fermi resonance occurs when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of the same symmetry. libretexts.orgwikipedia.org This interaction, or mixing of the vibrational wavefunctions, results in a shift of the energy levels and a redistribution of intensity between the two transitions. nih.govwikipedia.org Instead of one strong fundamental band and one weak overtone, two bands of comparable intensity are observed, shifted in frequency from their unperturbed positions. libretexts.org The analysis of Fermi resonances in the spectrum of hexadeuterobutadiene, particularly in regions where C-D stretching and bending overtones overlap, is crucial for accurate vibrational assignments. nih.gov The magnitude of the interaction, known as the Fermi resonance coupling constant (W), can be determined from the observed frequency separation and intensity ratio of the resulting doublet. nih.gov

Electronic Spectroscopy (Ultraviolet and Photoelectron)

Electronic spectroscopy probes the electronic structure of molecules by inducing transitions between different electronic energy levels. libretexts.org For trans-1,3-butadiene-d6, these techniques provide valuable information on the nature of its excited states and the dynamics that follow electronic excitation.

The ultraviolet (UV) absorption spectrum of trans-1,3-butadiene is characterized by a strong absorption band corresponding to a π → π* transition. libretexts.org In trans-1,3-butadiene-d6, the electronic transition energies are very similar to the non-deuterated species, as isotopic substitution has a minimal effect on the electronic potential energy surfaces. The lowest energy, strongly allowed electronic transition is to the 1¹Bu state. uottawa.ca However, the electronic structure of butadiene is known to be complex, with a "dark" excited state, the 2¹Ag state, lying close in energy to the "bright" 1¹Bu state. uottawa.ca The exact ordering of these states has been a subject of considerable theoretical and experimental investigation. uottawa.ca

Ultraviolet Photoelectron Spectroscopy (UPS) provides further details on the electronic structure by measuring the kinetic energies of electrons ejected from the molecule upon irradiation with high-energy UV photons. wikipedia.orgpsu.edu The resulting spectrum reveals the binding energies of the valence electrons, corresponding to the energies of the molecular orbitals. For trans-1,3-butadiene-d6, UPS can distinguish between the different π and σ molecular orbitals.

Table 2: Calculated Vertical Excitation Energies for trans-1,3-Butadiene

| Excited State | Symmetry | Excitation Energy (eV) |

|---|---|---|

| 1¹Bu (bright) | Bu | ~6.21 ± 0.02 |

| 2¹Ag (dark) | Ag | ~6.39 ± 0.07 |

Note: These values are based on high-level theoretical calculations for the parent molecule and are expected to be very similar for the hexadeutero- isotopomer. uottawa.ca

Following electronic excitation, trans-1,3-butadiene undergoes complex and ultrafast dynamics. mit.eduresearchgate.net Time-resolved spectroscopic techniques, such as pump-probe spectroscopy, are employed to follow these processes on femtosecond (10⁻¹⁵ s) timescales. purdue.edursc.org

A key feature of butadiene's photochemistry is the strong coupling between the initially excited 1¹Bu state and the nearby 2¹Ag state. uottawa.ca This leads to very efficient non-adiabatic transitions, where the system rapidly moves between the different electronic potential energy surfaces. uottawa.ca These non-adiabatic processes govern the relaxation pathways of the excited molecule and are crucial for understanding its photochemical behavior.

For trans-1,3-butadiene-d6, studying these ultrafast dynamics can provide insights into the role of specific vibrational modes in promoting the non-adiabatic transitions. The altered vibrational frequencies and densities of states in the deuterated species can influence the rates and pathways of internal conversion and intersystem crossing. Ab initio multiple spawning (AIMS) simulations, which model the quantum mechanical evolution of the molecular wavepacket on multiple potential energy surfaces, have been used to simulate these dynamics and show good agreement with experimental results for the parent molecule. uottawa.ca These simulations reveal rapid evolution of the wavepacket on both the bright and dark state pathways following initial excitation. uottawa.ca

Time-Resolved Photoelectron-Photoion Coincidence Spectroscopy

Time-Resolved Photoelectron-Photoion Coincidence (TRPEPICO) spectroscopy is a powerful experimental technique used to study the ultrafast dynamics of excited molecules. This method provides detailed insights into the evolution of an excited state by correlating the kinetic energy of photoelectrons with the mass of the corresponding photoions, all on a femtosecond timescale.

In studies of the structurally similar molecule trans-1,3-butadiene, TRPEPICO has been employed to track the wavepacket dynamics after excitation. For instance, upon excitation to the bright 1¹Bᵤ (ππ*) electronic state, the subsequent evolution of the molecule can be monitored by ionizing it with a second laser pulse. The analysis of the resulting photoelectrons and photoions reveals the lifetimes of the electronic states involved and the pathways of internal conversion and relaxation.

A key finding from these experiments on non-deuterated butadiene was the direct observation of the famously elusive S₁ (2¹A₉) dark electronic state, which plays a crucial role in the internal conversion process. The technique allows for the determination of the decay lifetimes of both the initially excited 1¹Bᵤ state and the 2¹A₉ state, as well as the observation of the molecule returning to a vibrationally excited ("hot") ground state. The broadness of the absorption spectrum is attributed to significant torsional motion on the 1¹Bᵤ surface coupled with strong non-adiabatic effects.

Applying TRPEPICO to trans-1,3-butadiene, hexadeutero- would allow researchers to investigate the kinetic isotope effect on these ultrafast processes. The increased mass of deuterium (B1214612) compared to hydrogen is expected to alter the vibrational and torsional dynamics, potentially leading to different excited-state lifetimes and relaxation pathways. Such a study would provide valuable data on how isotopic substitution influences the non-adiabatic couplings that govern the photochemistry of conjugated dienes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for elucidating molecular structure, dynamics, and interactions in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information at the atomic level.

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nuclear spin (I=1) and is therefore NMR-active. However, its properties differ significantly from those of the more common proton (¹H) nucleus (I=½), making it a unique and powerful probe in spectroscopic studies. wikipedia.org Due to its very low natural abundance (approximately 0.016%), a ¹H NMR spectrum of a typical organic molecule does not show signals from deuterium. wikipedia.org This allows for the strategic replacement of hydrogen with deuterium in a molecule like trans-1,3-butadiene to create its hexadeutero- isotopologue.

When analyzing this deuterated compound with ²H NMR, a spectrum is produced that contains signals only from the deuterium nuclei. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, which simplifies spectral interpretation. sigmaaldrich.com Conversely, in the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium has been substituted are absent. youtube.com This selective "silencing" of signals is a key advantage of isotopic labeling.

The fundamental properties of the proton and deuteron (B1233211) relevant to NMR are summarized in the table below. The deuteron's lower magnetogyric ratio results in a lower resonance frequency compared to the proton in the same magnetic field.

| Property | Proton (¹H) | Deuteron (²H or D) |

|---|---|---|

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number (I) | 1/2 | 1 |

| Magnetogyric Ratio (γ) / 10⁷ rad T⁻¹ s⁻¹ | 26.7519 | 4.1066 |

| Resonance Frequency at 9.4 T / MHz | ~400 | ~61 |

The use of deuterium labeling, as in trans-1,3-butadiene, hexadeutero-, offers significant advantages for NMR analysis, primarily in spectral simplification and the investigation of molecular interactions.

Spectral Simplification: The complexity of ¹H NMR spectra can increase with molecular size or symmetry, leading to overlapping signals and intricate splitting patterns that are difficult to interpret. Replacing specific protons with deuterons is a common strategy to simplify these spectra. youtube.comnih.gov Since deuterium does not produce a signal in ¹H NMR, the peak corresponding to the substituted proton disappears. youtube.comlibretexts.org Furthermore, the spin-spin coupling between deuterium and adjacent protons is typically negligible in standard ¹H NMR, which simplifies the splitting patterns of neighboring proton signals. For trans-1,3-butadiene, hexadeutero-, its ¹H NMR spectrum would be devoid of signals, providing a clean baseline. A ²H NMR experiment, in contrast, would yield a simplified spectrum showing only the signals of the chemically distinct deuterium atoms, confirming their positions within the molecule. sigmaaldrich.com This is also useful for identifying impurities, as any peaks appearing in the ¹H spectrum would not belong to the deuterated compound. sigmaaldrich.com

Molecular Interaction Studies: Deuterium NMR is a sensitive probe of the local molecular environment and dynamics. numberanalytics.com Changes in the ²H NMR spectrum of trans-1,3-butadiene, hexadeutero- upon interaction with other molecules or surfaces can reveal detailed information about those interactions. For example, solid-state ²H NMR is widely used to study the behavior of deuterated molecules within larger assemblies, such as lipid membranes. wikipedia.org The spectral lineshape provides information on the orientation and mobility of the C-D bond, allowing researchers to characterize the ordering and dynamics of the labeled molecule within the host structure. wikipedia.org By studying trans-1,3-butadiene, hexadeutero- in different environments (e.g., dissolved in various solvents, adsorbed onto a surface, or interacting with polymers), one can monitor changes in its ²H NMR chemical shifts, relaxation times, and quadrupolar couplings to understand the nature of intermolecular forces, such as π-π stacking or hydrogen bonding. numberanalytics.comfu-berlin.de

Computational and Theoretical Modeling of Trans 1,3 Butadiene, Hexadeutero

Quantum Chemical Methodologies for Structural and Energetic Analysis

The structural and energetic properties of trans-1,3-butadiene-d6 are extensively studied using sophisticated computational techniques. These methods allow for precise calculations of molecular geometries, vibrational frequencies, and other key parameters.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are cornerstone methodologies for the theoretical investigation of trans-1,3-butadiene and its isotopomers, including the hexadeutero- variant. nih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov DFT, a method that incorporates electron correlation at a lower computational cost, is also widely used. researchgate.netresearchgate.netnih.gov The B3LYP functional is a popular hybrid functional within DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net

These quantum chemical methods are employed to perform geometry optimizations, determining the most stable arrangement of atoms in the molecule. researchgate.netyoutube.com For instance, studies on 1,3-butadiene (B125203) have utilized these approaches to optimize the geometries of its conformers. researchgate.netepa.gov Furthermore, these calculations can predict various molecular properties, providing a detailed picture of the molecule's electronic structure and behavior. researchgate.net

Basis Set Effects and Electron Correlation Considerations

The accuracy of ab initio and DFT calculations is significantly influenced by the choice of the basis set and the treatment of electron correlation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets, such as 6-311++G**, cc-pVTZ, and aug-cc-pVTZ, generally provide more accurate results. nih.gov Studies on s-trans-1,3-butadiene have shown that MP2 calculations require the inclusion of f functions in the basis set to accurately predict out-of-plane bending mode frequencies. nih.govresearchgate.net

Electron correlation, which describes the interaction between electrons, is a crucial factor in accurately modeling molecular systems. arxiv.orgyoutube.com Methods like MP2 and coupled-cluster theory explicitly account for electron correlation. researchgate.net DFT inherently includes some electron correlation through the exchange-correlation functional. arxiv.orgnih.gov The accurate prediction of properties like the bond length alternation in butadiene is a known challenge for many theoretical approaches, highlighting the importance of adequately treating electron correlation. researchgate.net

Prediction of Spectroscopic Signatures and Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results. For trans-1,3-butadiene-d6 and other isotopomers, quadratic quantum-chemical force fields have been calculated using methods like B3LYP and MP2. nih.gov These force fields can be scaled using experimental frequency data to improve the accuracy of predicted vibrational spectra. nih.govresearchgate.net

This approach allows for the assignment of vibrational modes and the diagnosis of phenomena like Fermi resonances. nih.gov For example, in studies of butadiene, calculated vibrational frequencies have shown excellent agreement with experimental values. researchgate.net Furthermore, computational methods can predict other spectroscopic parameters, such as centrifugal distortion constants and vibration-rotation interaction constants (alphas), which are crucial for the detailed analysis of high-resolution rotational and ro-vibrational spectra. nih.gov

Conformational Landscape and Torsional Dynamics

The flexibility of the central C-C single bond in 1,3-butadiene gives rise to a complex conformational landscape, which has been a subject of extensive theoretical and experimental investigation.

Exploration of s-trans and s-gauche Conformations

1,3-butadiene exists predominantly in the planar s-trans conformation, where the two double bonds are on opposite sides of the central single bond. ucla.edu However, a second, less stable conformer also exists. researchgate.net While initially believed to be a planar s-cis conformation, high-level theoretical calculations and subsequent experimental evidence have unambiguously shown this second conformer to be a non-planar, gauche structure with a significant dihedral angle. nih.gov This twisted gauche structure arises from steric hindrance between the inner hydrogen atoms that would be present in a planar s-cis arrangement. nih.gov

The s-trans conformer is significantly more stable than the gauche form. masterorganicchemistry.com The energy difference between the s-trans and s-cis (or more accurately, gauche) conformations of 1,3-butadiene is approximately 2.3 to 2.8 kcal/mol. masterorganicchemistry.com This energy difference dictates that at equilibrium, the vast majority of butadiene molecules will be in the s-trans conformation. masterorganicchemistry.com

Determination of Rotational Barriers and Interconversion Pathways

The interconversion between the s-trans and gauche conformers occurs through rotation around the central C-C single bond. youtube.com This rotation is not free and is hindered by a rotational barrier. epa.govyoutube.com Computational methods are instrumental in determining the height of this barrier and mapping the potential energy surface along the torsional coordinate. epa.gov

The transition state for this interconversion is located at a dihedral angle between the s-trans and gauche minima. epa.gov The height of the rotational barrier is influenced by the loss of π-conjugation as the molecule twists away from planarity. youtube.com Complete geometry optimization along the torsional potential energy curve using different basis sets can reveal the location of the transition state and the minima corresponding to the stable conformers. epa.gov For 1,3-butadiene, the barrier to rotation from the trans position has been computationally explored, with different basis sets yielding varying barrier heights. epa.gov

Potential Energy Surface Construction and Kinetic Energy Parameterization

The study of chemical reactions and molecular dynamics relies heavily on the accurate representation of the potential energy surface (PES). The PES for the rotation around the central C–C single bond of 1,3-butadiene has been a subject of extensive theoretical investigation. The s-trans conformer is the most stable, and the molecule also exists as a higher-energy gauche conformer. researchgate.netyoutube.com The transition state between these conformers is the s-cis form. researchgate.net

Various computational methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to model the torsional potential of 1,3-butadiene. researchgate.netresearchgate.net DFT calculations with different functionals have shown some discrepancies in predicting the energy barrier for rotation, with some functionals overestimating it due to challenges in describing partial π-bond breaking. researchgate.net For instance, DFT calculations have shown the s-trans-gauche barrier to be in the range of 7.5 to 8.6 kcal/mol, while experimental values suggest a lower barrier of 5.9–6.0 kcal/mol. researchgate.net

The parameterization of the kinetic energy functional is a crucial aspect of orbital-free density functional theory, which offers a computationally less expensive alternative to traditional Kohn-Sham DFT. osti.gov Machine learning techniques are being explored to develop accurate kinetic energy functionals by learning from data generated by Kohn-Sham DFT calculations for a set of molecular structures. osti.gov

The following table provides a summary of calculated relative energies for different conformers of 1,3-butadiene using various computational methods.

| Conformer | AM1 (kcal/mol) | HF/3-21G (kcal/mol) |

| trans | 0 | 0 |

| gauche | 2.70 | 2.70 |

| cis | 3.45 | 3.45 |

This table is based on data from a computational chemistry study and showcases the relative energy differences between the trans, gauche, and cis conformers of 1,3-butadiene as calculated by the AM1 semi-empirical method and the Hartree-Fock method with a 3-21G basis set. youtube.com

Force Field Development and Anharmonic Vibrational Studies

Scaled Quantum-Chemical Force Field Refinement

The development of accurate force fields is essential for simulating the vibrational spectra and dynamics of molecules. For trans-1,3-butadiene and its isotopologues, including the hexadeutero- variant, quadratic quantum-chemical force fields have been determined using methods like B3LYP and MP2 with various basis sets. researchgate.net These force fields are often scaled to better match experimental vibrational frequencies. researchgate.netelsevierpure.com

The scaling process involves adjusting the calculated harmonic force constants using a set of scale factors. For s-trans-1,3-butadiene, a total of 18 scale factors have been used, and in some cases, alterations to off-diagonal force constants are necessary to achieve good agreement with experimental data for a range of isotopomers. researchgate.net It has been noted that MP2 calculations require the inclusion of f functions in the basis set to accurately predict out-of-plane bending mode frequencies. researchgate.net The refinement of force fields allows for the calculation of other molecular properties, such as centrifugal distortion constants and harmonic contributions to vibration-rotation constants. researchgate.net

Calculation of Anharmonic Vibrational Wavenumbers and Intensities

While harmonic approximations are useful, real molecular vibrations exhibit anharmonicity. The calculation of anharmonic vibrational wavenumbers and intensities provides a more accurate description of the vibrational spectrum, including the prediction of overtones and combination bands. sns.it Methods like second-order perturbation theory (VPT2) are employed to account for anharmonic effects. sns.it

For trans-1,3-butadiene, anharmonic vibrational wavenumbers have been calculated using double-hybrid density-functional methods. These calculations have shown excellent agreement with experimental values, with mean absolute errors around 9 cm⁻¹. The use of a cubic force field in conjunction with methods like optimized-coordinate vibrational self-consistent field (oc-VSCF) has been shown to be an efficient approach for calculating anharmonic frequencies.

The table below presents a selection of calculated fundamental vibrational frequencies for trans-1,3-butadiene.

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |

| 1 | Ag | 3087 | |

| 2 | Ag | 3003 | |

| 3 | Ag | 2992 | |

| 4 | Ag | 1630 | |

| 5 | Ag | 1438 | |

| 6 | Ag | 1280 | |

| 7 | Ag | 1196 | |

| 8 | Ag | 894 | |

| 9 | Ag | 512 | |

| 10 | Au | 1013 | |

| 11 | Au | 908 | |

| 12 | Au | 522 | |

| 13 | Au | 162 | |

| 14 | Bg | 976 | |

| 15 | Bg | 912 | |

| 16 | Bg | 770 | |

| 17 | Bu | 3101 | |

| 18 | Bu | 3055 | |

| 19 | Bu | 2984 | |

| 20 | Bu | 1596 | |

| 21 | Bu | 1381 | |

| 22 | Bu | 1294 | |

| 23 | Bu | 990 | |

| 24 | Bu | 301 |

This table, with data sourced from the Computational Chemistry Comparison and Benchmark DataBase, lists the fundamental vibrational frequencies of trans-1,3-butadiene. nist.gov

Simulation of Electron-Phonon Coupling

Electron-phonon coupling describes the interaction between electrons and the vibrational modes (phonons) of a molecule or material. This interaction is crucial for understanding various phenomena, including charge transport in organic semiconductors and superconductivity. nih.govarxiv.org

In the context of 1,3-butadiene, theoretical studies have investigated the coupling of electron states to the vibrational modes. aps.org The interaction is particularly significant for certain vibrational modes, leading to frequency shifts. aps.org For instance, in materials based on BEDT-TTF, a molecule with structural similarities to conjugated systems like butadiene, three of the Ag symmetry vibrational modes are found to couple strongly with the electron states. aps.org

Simulations of electron-phonon coupling often involve models like the Hubbard-extended Holstein model. nih.govarxiv.org These simulations can help in understanding spectral features observed in techniques like angle-resolved photoemission spectroscopy (ARPES). nih.gov The inclusion of extended electron-phonon coupling in theoretical models has been shown to be important for reproducing experimental observations in one-dimensional systems. nih.govarxiv.org

Polymerization Mechanisms and Stereocontrol

The polymerization of 1,3-butadiene is of immense industrial importance for the production of synthetic rubbers. researchgate.net The use of trans-1,3-butadiene, hexadeutero- as a monomer allows for detailed mechanistic investigations that are otherwise difficult to perform. Neodymium-based catalysts are particularly effective for the stereospecific polymerization of 1,3-dienes. ippi.ac.irscispace.com

1 Coordinative Chain Transfer Polymerization (CCTP) Studies

Coordinative Chain Transfer Polymerization (CCTP) is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and narrow distributions, often exhibiting living-like characteristics. mdpi.com This process involves the reversible transfer of the growing polymer chain between an active catalytic center (like neodymium) and a main group metal alkyl, such as an aluminum alkyl, which acts as a chain transfer agent (CTA). mdpi.comresearchgate.net

The mechanism involves the insertion of the monomer into the metal-polymer bond. nih.gov By using trans-1,3-butadiene, hexadeutero-, the pathway of the monomer unit as it adds to the polymer chain can be tracked, for instance, through NMR spectroscopy of the resulting polymer. This can elucidate the nature of the active species and the dynamics of the chain transfer between the neodymium catalyst and the aluminum CTA. Mathematical models have been developed to describe the kinetics of such multisite catalytic systems, which could be validated and refined using data from the polymerization of deuterated monomers. researchgate.net

2 Investigation of Monomer Insertion and Chain Propagation

The fundamental step in polymerization is the insertion of a monomer molecule into the growing polymer chain. unizin.org For conjugated dienes like 1,3-butadiene, insertion can occur in several ways, leading to different microstructures (1,4-cis, 1,4-trans, or 1,2-vinyl). libretexts.org The mechanism is believed to involve the coordination of the diene to the catalytic metal center, followed by insertion into the metal-allyl bond of the growing chain end. nih.gov

Using trans-1,3-butadiene, hexadeutero- would be instrumental in clarifying the intricate details of this process. The precise location of deuterium (B1214612) atoms in the resulting polymer, as determined by techniques like ¹³C and ²H NMR spectroscopy, can reveal the regiochemistry of the insertion. For example, it can help distinguish between a monomer that inserts via a η⁴-cis or η⁴-trans coordination to the metal center, which is a key step in determining the final polymer stereochemistry. mdpi.comnih.gov

Kinetic and Mechanistic Pathways Involving Trans 1,3 Butadiene, Hexadeutero

3 Understanding Stereoregularity (cis/trans) in Polymer Formation

The properties of polybutadiene (B167195) are highly dependent on its microstructure, particularly the ratio of cis-1,4 to trans-1,4 units. ippi.ac.ir Ziegler-Natta catalysts, especially those based on lanthanides like neodymium, are renowned for their ability to produce highly stereoregular polymers. researchgate.netmdpi.com The catalyst structure, cocatalyst, and polymerization conditions all influence the stereochemical outcome. researchgate.netippi.ac.ir

The polymerization of trans-1,3-butadiene, hexadeutero- can provide deep insights into the factors governing stereoselectivity. The accepted mechanism posits that the terminal unit of the growing polymer chain is a π-allylic complex with the metal catalyst. The stereochemistry of this allyl group (anti or syn) and the mode of monomer coordination (cis or trans) determine the stereochemistry of the newly formed double bond in the polymer backbone. mdpi.comnih.gov By analyzing the deuterated polymer, researchers can trace the stereochemical fate of the monomer unit as it becomes part of the chain, helping to validate and refine models that explain how different catalyst systems favor the formation of cis or trans polymers. For example, theoretical studies suggest that the energy barrier for the insertion of cis-1,3-butadiene is lower than for the trans isomer in neodymium-based systems, leading to a predominantly cis-1,4-polymer. mdpi.com Experimental data from deuterated monomers would provide a direct test of such theoretical predictions.

Fundamental Organic Reaction Investigations

The study of trans-1,3-butadiene, hexadeutero- (also referred to as 1,3-butadiene-d6) provides deep insights into several classes of organic reactions. Its deuterated nature allows for precise tracking of atomic rearrangements, offering clarity on reaction intermediates and transition states that is often unattainable with its non-deuterated counterpart.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to create a six-membered ring. osti.gov The reaction is a concerted, pericyclic process that occurs in a single step through a cyclic redistribution of electrons. osti.gov For 1,3-butadiene (B125203), the reaction requires the diene to be in the s-cis conformation to form a stable cyclohexene (B86901) product. uhmreactiondynamics.org

While the classic Diels-Alder reaction typically involves thermally activated pathways, studies using trans-1,3-butadiene-d6 have been instrumental in understanding cycloaddition processes within more complex, radical-initiated mechanisms. In these reactions, the formation of a cyclic product is often a key step following the initial radical addition.

Crossed molecular beam experiments involving radicals and trans-1,3-butadiene-d6 demonstrate how cycloaddition pathways contribute to the formation of polycyclic aromatic hydrocarbons (PAHs). For instance, the reaction of the phenyl radical (C₆H₅) with 1,3-butadiene-d6 proceeds through the addition of the radical to a terminal carbon of the diene. nih.gov This initial adduct can then undergo cyclization to form a bicyclic intermediate, which subsequently loses an atom to form a stable cyclic product. researchgate.net

Similarly, reactions with tolyl radicals (C₇H₇) follow this pattern. The reaction between the para-tolyl radical and trans-1,3-butadiene-d6 was studied under single-collision conditions. researchgate.netacs.org The major product identified was 7-methyl-1,4-dihydronaphthalene, which is formed after the initial radical addition, subsequent isomerization via cyclization, and eventual ejection of a hydrogen atom. researchgate.net A study on the meta-tolyl radical with 1,3-butadiene-d6 also showed the formation of methyl-substituted 1,4-dihydronaphthalene (B28168) isomers (5- and 6-methyl-1,4-dihydronaphthalene) through a complex-forming mechanism involving radical addition followed by ring closure. rsc.org These radical-induced reactions highlight how the fundamental principle of cycloaddition is a critical component in barrierless, complex-forming gas-phase reactions. rsc.org

Oxidative, Reductive, and Substitution Reactions

Detailed experimental studies focusing specifically on the oxidative, reductive, and substitution reactions of trans-1,3-butadiene, hexadeutero- are not extensively documented in the available scientific literature. However, the reactivity of its non-deuterated analogue, 1,3-butadiene, provides a model for its potential chemical behavior.

Oxidative Reactions: The oxidation of 1,3-butadiene has been studied under various conditions. Atmospheric oxidation by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals leads to a wide array of oxygenated organic compounds, including acrolein, formaldehyde, and various acids and polyols, which can contribute to the formation of secondary organic aerosols (SOA). nih.govresearchgate.net Enzymatic oxidation by human myeloperoxidase can yield butadiene monoxide and crotonaldehyde. acs.org In the liquid phase, the oxidation of butadiene can form an explosive polyperoxide consisting of 1,4- and 1,2-butadiene (B1212224) units linked by peroxide groups. rsc.org

Reductive Reactions: The reduction of 1,3-butadiene typically involves catalytic hydrogenation. Using a palladium catalyst anchored on graphene, 1,3-butadiene can be selectively hydrogenated to 1-butene. rsc.org The reaction proceeds through the sequential addition of two hydrogen atoms. The Birch reduction, which uses an alkali metal in liquid ammonia (B1221849) with an alcohol, is another method to reduce conjugated dienes, typically resulting in the reduction of one of the double bonds.

Substitution Reactions: Substitution reactions on the 1,3-butadiene backbone are essential for synthesizing a variety of monomers for polymer production. nih.gov These reactions often proceed via intermediates that allow for the introduction of functional groups. For example, 2-substituted 1,3-butadienes can be prepared through Grignard reagents or other organometallic intermediates, allowing for the attachment of phenyl, silyl, or other functional groups to the diene skeleton. nih.gov Electrophilic addition reactions, such as the addition of HBr, can also lead to substituted products through a resonantly stabilized carbocation intermediate, yielding both 1,2- and 1,4-addition products. uhmreactiondynamics.org

Gas-Phase Reactions with Radicals (e.g., 1-Propynyl, meta-Tolyl, Phenylethynyl)

Gas-phase reactions between trans-1,3-butadiene, hexadeutero- and various radicals have been investigated in detail using crossed molecular beam techniques, providing critical data on the formation of larger aromatic molecules in environments like combustion systems and interstellar space.

Phenylethynyl Radical: The reaction of the phenylethynyl radical (C₆H₅CC) with 1,3-butadiene-d6 has been shown to be an unconventional, low-temperature pathway for synthesizing biphenyl-d5. rsc.org The reaction proceeds via a de-facto barrierless addition of the phenylethynyl radical to the diene, forming a collision complex stabilized by 282 kJ mol⁻¹. rsc.org This is followed by cyclization and deuterium (B1214612) atom rearrangement before the loss of a deuterium atom leads to the final aromatic product. rsc.org This addition-cyclization-aromatization mechanism challenges the view that biphenyls are exclusively high-temperature markers and identifies them as potential building blocks for larger PAHs in low-temperature environments.

meta-Tolyl Radical: Crossed molecular beam experiments of the meta-tolyl radical (m-C₇H₇) reacting with 1,3-butadiene-d6 were conducted at collision energies around 50 kJ mol⁻¹. rsc.org The reaction proceeds through a complex-forming mechanism initiated by the addition of the radical to either the C1 or C2 carbon of the diene. rsc.org The addition to the C1 position is barrierless, suggesting this pathway is viable even at the extremely low temperatures of cold molecular clouds (10 K). rsc.org The resulting intermediate undergoes isomerization, cyclization, and subsequent hydrogen atom loss to form 5- and 6-methyl-1,4-dihydronaphthalene as the primary products. rsc.org The formation of the acyclic 1-meta-tolyl-trans-1,3-butadiene was found to be a minor pathway. rsc.org A similar study with the para-tolyl radical also identified 7-methyl-1,4-dihydronaphthalene as the major product, confirming the general mechanism of radical addition followed by cyclization. researchgate.netacs.org

1-Propynyl Radical: The reaction of the 1-propynyl radical (CH₃CC) with 1,3-butadiene has been studied using both normal and isotopically labeled dienes to elucidate the mechanism. The reaction forms C₇H₈ isomers, with the primary product being toluene, through a barrierless addition of the radical to a terminal carbon of the diene. The resulting C₇H₉ intermediate undergoes several isomerization and cyclization steps before aromatizing via hydrogen atom elimination. Isotopic labeling experiments demonstrated that the ejected hydrogen atom originates predominantly from the methylene (B1212753) (CH₂) groups of the 1,3-butadiene and the methyl (CH₃) group of the 1-propynyl radical.

Interactive Data Table: Gas-Phase Radical Reactions with 1,3-Butadiene-d6

| Radical Species | Collision Energy (kJ mol⁻¹) | Major Products | Key Mechanistic Features | Reference |

|---|---|---|---|---|

| Phenylethynyl (C₆H₅CC) | Not specified | Biphenyl-d5 | Barrierless addition, cyclization, D-atom shift, D-atom loss | rsc.org |

| meta-Tolyl (m-C₇H₇) | 48.5 - 51.7 | 5-methyl-1,4-dihydronaphthalene, 6-methyl-1,4-dihydronaphthalene | Barrierless addition to C1, complex formation, cyclization, H-atom loss | rsc.org |

| para-Tolyl (p-C₇H₇) | ~55 | 7-methyl-1,4-dihydronaphthalene | Barrierless addition, complex formation, cyclization, H-atom loss | researchgate.netacs.org |

| 1-Propynyl (CH₃CC) | Not specified | Toluene, other C₇H₈ isomers | Barrierless addition, cyclization, aromatization, H-atom loss (from diene CH₂ and radical CH₃) |

Advanced Research Applications and Methodological Contributions of Trans 1,3 Butadiene, Hexadeutero

Mechanistic Elucidation in Complex Chemical Systems

The substitution of hydrogen with heavier deuterium (B1214612) atoms in trans-1,3-butadiene, hexadeutero- significantly alters bond energies and vibrational frequencies, making it an invaluable probe for elucidating reaction mechanisms. This is primarily achieved through the study of the kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond is compared to that of a C-H bond. The magnitude of the KIE provides critical insights into the reaction's transition state and rate-determining steps.

In cycloaddition reactions, such as the Diels-Alder reaction, C₄D₆ has been shown to exhibit a notable KIE. The higher activation energy required to cleave the stronger C-D bonds compared to C-H bonds can slow the reaction rate, providing evidence for the involvement of these bonds in the transition state. For example, in certain Diels-Alder reactions, C₄D₆ displays a KIE of 2.3, indicating a slower reaction rate compared to its non-deuterated counterpart, C₄H₆.

Furthermore, in studies of radical additions, the use of hexadeutero-butadiene helps to differentiate between reaction pathways. Research involving crossed molecular beam studies with p-tolyl radicals demonstrated that the presence of deuterium reduces H-atom abstraction. This suppression of a common side reaction favors cyclization, leading to high selectivity for products like 6-methyl-1,4-dihydronaphthalene.

| Application Area | Research Finding | Significance |

|---|---|---|

| Cycloadditions (Diels-Alder) | Exhibits a Kinetic Isotope Effect (KIE) of 2.3. | Provides insight into the transition state by demonstrating that C-D bond cleavage is part of the rate-determining step. |

| Radical Additions | Deuterium substitution reduces H-atom abstraction, favoring cyclization. | Allows for the study of specific reaction pathways by minimizing competing reactions, leading to higher product selectivity. |

Probing Molecular Dynamics and Vibrational Relaxation

The altered mass and vibrational frequencies of trans-1,3-butadiene, hexadeutero- make it an excellent subject for studying molecular dynamics and energy relaxation pathways. Quantum dynamical analyses of the s-trans-1,3-butadiene cation have provided deep insights into its excited state dynamics. nih.gov Studies have revealed a moderately fast population transfer from higher energy electronic states (A²Aᵤ and B²A᧩) to the ground state (X²B᧩), occurring on a timescale of 70-80 femtoseconds. nih.gov

Vibrational spectroscopy is a key technique where this deuterated compound proves its worth. In Raman spectroscopy, the radical cation of C₄D₆ shows a 15 cm⁻¹ redshift (a shift to lower frequency) in the C=C stretching mode compared to C₄H₆. This shift is attributed to the electron-donating effect of deuterium. Furthermore, extensive studies of the vibrational spectra of various butadiene isotopomers, including the hexadeutero- form, have been used to create and refine scaled quantum-chemical force fields. nih.govresearchgate.net These force fields are computational models that describe the forces between atoms in a molecule and are fundamental for accurately simulating and understanding vibrational behavior.

Isotopic Tracing for Biochemical Pathway Delineation in Model Systems

In biological research, isotopically labeled compounds are essential for tracing metabolic pathways. nih.gov Trans-1,3-butadiene, hexadeutero- can be used as a tracer to follow the fate of metabolites within a biological system. By introducing the deuterated compound, researchers can use techniques like mass spectrometry to track the incorporation of deuterium into various biomolecules, thereby delineating complex biochemical transformations. nih.gov

The use of deuterated compounds extends to pharmaceutical development, where altering metabolic pathways is a key strategy. Deuteration can enhance the metabolic stability of a drug, leading to a longer half-life and potentially improved therapeutic effects. While direct studies on the biochemical pathways of hexadeutero-butadiene are specific to model systems, the principles of its use are part of a broader methodology in metabolic research that employs stable isotope labeling to understand the dynamics of biological processes. nih.gov

Utility as a Reference Standard in Spectroscopic and Analytical Techniques

Trans-1,3-butadiene, hexadeutero- serves as a crucial reference standard in various spectroscopic methods. Its well-defined spectral properties, distinct from the hydrogenated form, allow for precise calibration and validation of analytical instruments. In nuclear magnetic resonance (NMR) spectroscopy, the complete substitution of hydrogen with deuterium results in the disappearance of signals in ¹H NMR spectra. Conversely, in deuterium (²H) NMR, the compound exhibits a characteristic quintet at δ 5.2 ppm (J = 2.1 Hz), which confirms the deuteration at all positions and serves as a distinct reference point.

Its role as a standard is also prominent in vibrational spectroscopy. The experimental frequency data from up to 11 different isotopomers of butadiene, including the d6 variant, have been systematically used to scale and validate quadratic quantum-chemical force fields. nih.govresearchgate.net This process of comparing calculated frequencies to the precise experimental data of isotopologues like trans-1,3-butadiene, hexadeutero- is essential for improving the accuracy of computational chemistry models.

| Technique/Property | Observation | Significance as a Research Tool |

|---|---|---|

| Raman Spectroscopy | Radical cation shows a 15 cm⁻¹ redshift in the C=C stretching mode compared to C₄H₆. | Helps probe the electronic effects of deuterium substitution on molecular bonds. |

| ²H NMR Spectroscopy | Exhibits a quintet at δ 5.2 ppm (J = 2.1 Hz). | Provides a clear, unambiguous signal for use as a reference standard and confirms complete deuteration. |

| Excited State Dynamics | Population transfer from excited to ground state occurs on a 70-80 fs timescale. nih.gov | Allows for the study of ultrafast molecular processes and energy relaxation pathways. nih.gov |

| Vibrational Analysis | Used to scale and validate quantum-chemical force fields for multiple isotopomers. nih.govresearchgate.net | Serves as a benchmark for improving the accuracy of computational models of molecular vibrations. nih.govresearchgate.net |

Future Perspectives and Emerging Research Avenues for Trans 1,3 Butadiene, Hexadeutero

Integration of Machine Learning in Computational Studies

The intersection of machine learning (ML) and computational chemistry is a rapidly expanding field, offering the potential to revolutionize how we study molecules like trans-1,3-Butadiene, hexadeutero-. Machine learning potentials (MLPs) are emerging as a powerful tool to bridge the gap between the accuracy of high-level quantum mechanical calculations and the speed of classical force fields. arxiv.orgarxiv.org

In the context of trans-1,3-Butadiene, hexadeutero-, ML can be leveraged in several ways:

Accelerated Molecular Dynamics Simulations: MLPs, trained on data from density functional theory (DFT), can enable large-scale molecular dynamics simulations with near-quantum accuracy but at a fraction of the computational cost. arxiv.org This would allow for more realistic simulations of the polymerization of trans-1,3-butadiene, hexadeutero-, providing deeper insights into the resulting polymer's structure and dynamics.

Predicting Reaction Pathways and Kinetics: Machine learning models can be trained to predict the outcomes and rates of chemical reactions. For trans-1,3-Butadiene, hexadeutero-, this could be applied to forecast its behavior in various cycloaddition reactions, such as the Diels-Alder reaction, and to understand the influence of deuteration on reaction barriers and product distributions.

High-Throughput Screening of Catalysts: By combining ML with high-throughput screening, it is possible to rapidly identify optimal catalysts for the polymerization or other transformations of trans-1,3-Butadiene, hexadeutero-. This data-driven approach can significantly accelerate the discovery of new and more efficient catalytic systems. acs.org

| ML Application Area | Potential Impact on trans-1,3-Butadiene, hexadeutero- Research |

| Machine Learning Potentials (MLPs) | Enable highly accurate and large-scale molecular dynamics simulations of polymerization. arxiv.orgarxiv.org |

| Reaction Prediction | Forecast outcomes and kinetic isotope effects in reactions involving the deuterated diene. |

| Catalyst Discovery | Accelerate the identification of efficient catalysts for specific transformations. acs.org |

Exploration of Novel Catalytic Transformations

The development of new catalytic methods for the synthesis and functionalization of deuterated molecules is an active area of research. marquette.edursc.orgnih.gov For trans-1,3-Butadiene, hexadeutero-, future research is likely to focus on novel catalytic transformations that exploit its unique reactivity.

Emerging areas of interest include:

Selective Deuteration and Hydrodeuteration: Recent advances in catalytic transfer deuteration and hydrodeuteration offer promising strategies for the selective synthesis of a wide range of deuterated compounds without the need for D2 gas. marquette.edunih.gov Applying these methods to partially deuterated butadienes could allow for the synthesis of a variety of selectively labeled isotopologues for mechanistic studies.

Stereoselective Polymerization: The development of single-site catalysts, such as half-sandwich rare-earth metal complexes, has shown great potential for the controlled polymerization of conjugated dienes. mdpi.com Future research could focus on tailoring these catalysts for the stereospecific polymerization of trans-1,3-Butadiene, hexadeutero-, leading to deuterated polymers with precisely controlled microstructures and properties.

Cross-Metathesis Reactions: Cross-metathesis is a powerful tool for the formation of new carbon-carbon bonds. Investigating the cross-metathesis of trans-1,3-Butadiene, hexadeutero- with other olefins could provide access to a range of novel deuterated building blocks for organic synthesis. rsc.org

| Catalytic Method | Potential Application for trans-1,3-Butadiene, hexadeutero- |

| Transfer Deuteration | Synthesis of selectively deuterated butadiene isotopologues. marquette.edunih.gov |

| Single-Site Catalysis | Production of stereoregular deuterated polybutadiene (B167195). mdpi.com |

| Cross-Metathesis | Creation of novel deuterated organic compounds. rsc.org |

Advanced in situ Spectroscopic Characterization Techniques

The isotopic substitution in trans-1,3-Butadiene, hexadeutero- makes it an ideal probe for a variety of advanced spectroscopic techniques. The ability to perform these measurements in situ—that is, during a chemical reaction or physical process—is crucial for understanding dynamic systems.

Future applications in this area include:

Neutron Scattering: The significant difference in the neutron scattering lengths of hydrogen and deuterium (B1214612) makes neutron scattering a powerful technique for studying the structure and dynamics of polymers. acs.orgornl.gov Poly(butadiene-d6) synthesized from trans-1,3-Butadiene, hexadeutero- can be used in blends with its non-deuterated counterpart to provide contrast in small-angle neutron scattering (SANS) experiments, allowing for the detailed characterization of polymer chain conformation and morphology in real-time.

Vibrational Spectroscopy (IR and Raman): The shift in vibrational frequencies upon deuteration provides a clear spectroscopic marker. azimuth-corp.com Advanced in situ infrared and Raman spectroscopy can be used to monitor the polymerization of trans-1,3-Butadiene, hexadeutero-, providing insights into the reaction mechanism and the structure of the resulting polymer as it forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR spectroscopy offers a unique window into the molecular dynamics and ordering of deuterated materials. nih.gov In situ NMR studies of reactions involving trans-1,3-Butadiene, hexadeutero- could provide valuable information on reaction intermediates and kinetics.

| Spectroscopic Technique | Application for trans-1,3-Butadiene, hexadeutero- |

| Neutron Scattering | Probing polymer structure and dynamics in blends. acs.orgornl.gov |

| In situ IR/Raman | Real-time monitoring of polymerization and other reactions. azimuth-corp.com |

| NMR Spectroscopy | Characterizing molecular dynamics and reaction mechanisms. nih.gov |

Interdisciplinary Contributions to Chemical Physics and Materials Science

The unique properties of trans-1,3-Butadiene, hexadeutero- and its corresponding polymer make it a valuable tool for interdisciplinary research at the interface of chemistry, physics, and materials science.

Chemical Physics: In chemical physics, which uses physical methods to study chemical phenomena, deuterated molecules are essential for probing fundamental principles. youtube.com Trans-1,3-Butadiene, hexadeutero- can be used to study the kinetic isotope effect in detail, providing a deeper understanding of reaction dynamics and transition state structures. Furthermore, spectroscopic studies of this molecule contribute to the refinement of theoretical models of molecular vibrations and rotations. nih.gov

Materials Science: The use of deuterated polymers is becoming increasingly important in materials science for creating materials with tailored properties. acs.orgresolvemass.ca Poly(butadiene-d6) can be used to create polymer blends with enhanced toughness and to study diffusion and phase separation in these materials. wikipedia.org A significant emerging application is in the field of photonics, where the replacement of C-H bonds with C-D bonds can reduce optical losses in the infrared region, making deuterated polymers promising for the fabrication of IR optical components. azimuth-corp.com

| Field | Contribution of trans-1,3-Butadiene, hexadeutero- |

| Chemical Physics | Detailed studies of kinetic isotope effects and molecular dynamics. youtube.comnih.gov |

| Materials Science | Development of polymer blends with enhanced properties and materials for IR optics. azimuth-corp.comresolvemass.cawikipedia.org |

Q & A

Q. Q1. What synthetic methodologies are employed for producing trans-1,3-butadiene, hexadeutero- in high isotopic purity?

Methodological Answer: Deuterated analogs like trans-1,3-butadiene-d₆ are typically synthesized via catalytic deuteration of precursor molecules (e.g., 1,3-butadiene) using deuterium gas (D₂) under controlled conditions. For isotopic purity, repeated fractional distillation or gas chromatography is employed to isolate the deuterated product. Alternative routes include microbial fermentation of deuterated substrates (e.g., deuterated sugars) to generate deuterated intermediates like 1,3-butanediol-d₈, followed by acid-catalyzed dehydration .

Q. Q2. How do researchers validate the isotopic labeling efficiency and structural integrity of trans-1,3-butadiene-d₆?

Methodological Answer: Isotopic labeling efficiency is quantified using mass spectrometry (MS) to confirm the molecular ion peak at m/z 60 (C₄D₆⁺) and assess deuterium incorporation (>99%). Structural integrity is verified via Fourier-transform infrared (FTIR) spectroscopy to identify C-D stretching vibrations (~2100–2200 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to resolve trans-configuration (J-coupling constants ~10–12 Hz for vicinal protons) .

Q. Q3. What experimental precautions are critical for handling trans-1,3-butadiene-d₆ due to its volatility and flammability?

Methodological Answer: Researchers must use inert-atmosphere gloveboxes (<1 ppm O₂) and explosion-proof equipment. Permeation resistance of gloves/materials is tested using ASTM F739 standards (e.g., butyl rubber shows <0.1 µg/cm²/min permeation rate). Continuous air monitoring with PID detectors (calibrated for 1,3-butadiene) ensures workplace concentrations remain below 1 ppm (OSHA PEL) .

Advanced Research: Mechanistic and Dynamic Studies

Q. Q4. How does deuteration influence the ultrafast non-adiabatic dynamics of trans-1,3-butadiene-d₆ compared to the protiated form?

Methodological Answer: Deuteration alters vibrational coupling during excited-state relaxation. Time-resolved photoelectron spectroscopy (TRPES) reveals that C-D bonds reduce high-frequency vibrational modes, prolonging the lifetime of the 2¹Aₓ state by ~20–30 fs. This suppresses ethylenic-like conical intersections, favoring polyene-like dynamics. Computational studies (e.g., ab initio multiple spawning) model isotope effects on vibronic coupling .

Q. Q5. What computational frameworks are used to simulate isotope effects in trans-1,3-butadiene-d₆ for photochemical applications?

Methodological Answer: Multi-configurational quantum dynamics (e.g., CASSCF/CASPT2) combined with path-integral molecular dynamics (PIMD) account for nuclear quantum effects. Deuterium substitution increases zero-point energy (ZPE) by ~2–3 kcal/mol, stabilizing the ground state. Software like Q-Chem and MOLPRO are used to map potential energy surfaces (PES) with deuterium mass adjustments .

Q. Q6. How do metabolic pathways of trans-1,3-butadiene-d₆ differ in toxicological assays, and what analytical techniques detect deuterated epoxide metabolites?

Methodological Answer: Deuteration slows cytochrome P450-mediated epoxidation (e.g., 1,2-epoxybutene-d₄ formation) due to kinetic isotope effects (KIE ≈ 2–5). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards (e.g., d₄-1,2-epoxybutene) quantifies metabolites. In vivo studies in mice show reduced DNA adduct formation compared to protiated butadiene, aligning with lower genotoxicity .

Data Contradictions and Resolution

Q. Q7. Discrepancies in reported Henry’s Law constants for 1,3-butadiene: How do isotopic substitutions affect gas-liquid partitioning?

Methodological Answer: Henry’s Law constants (kₕ) for protiated 1,3-butadiene range from 0.11–0.15 mol/(kg·bar) at 298 K. Deuterated analogs exhibit ~5–10% lower kₕ due to increased hydrophobicity from C-D bonds. Discrepancies arise from experimental setups (static vs. dynamic methods) and temperature calibration. NIST-recommended gas chromatography-headspace (GC-HS) methods with deuterated standards resolve these inconsistencies .

Q. Q8. Conflicting carcinogenicity classifications for 1,3-butadiene: How do deuterated analogs inform species-specific metabolic activation?

Methodological Answer: Mice show higher sensitivity to 1,3-butadiene-induced leukemia due to rapid epoxide metabolism. Deuterated analogs reduce metabolic activation rates (e.g., 1,2-epoxybutene-d₄ formation is 40% slower in vitro), aligning with lower tumor incidence in deuterium-exposed cohorts. Epidemiological models updated with deuterium KIE data refine risk assessments for occupational exposure .

Emerging Methodologies

Q. Q9. Can operando spectroscopy techniques resolve catalyst deactivation mechanisms in deuterated butadiene synthesis?

Methodological Answer: Modulated operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) coupled with mass spectrometry (MS) identifies coke formation (polyaromatic hydrocarbons) and deuterium exchange on MgO-SiO₂ catalysts. Isotopic tracing with D₂O reveals hydroxyl group regeneration, extending catalyst lifetime by 30% in deuterated butadiene production .

Q. Q10. What role does deuteration play in enhancing resolution for quantum crystallography studies of trans-1,3-butadiene-d₆?

Methodological Answer: Neutron diffraction with deuterated crystals reduces incoherent scattering, improving electron density maps. Joint refinement using X-ray and neutron data (e.g., at Oak Ridge’s SNS) resolves C-D bond lengths with ±0.001 Å precision, critical for validating DFT-predicted isotopic structural distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.